molecular formula C10H7F4NO4 B11980770 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate CAS No. 790-43-2

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate

Cat. No.: B11980770
CAS No.: 790-43-2
M. Wt: 281.16 g/mol
InChI Key: HHJQNJKUDQXKCH-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate (CAS 790-43-2) is a synthetic organic compound recognized as a key chemical intermediate in advanced research and development. Its molecular structure, which integrates a tetrafluoropropoxy chain with a 4-nitrobenzoate group, makes it a valuable precursor for the synthesis of more complex molecules. This compound is listed in the FDA's Global Substance Registration System (GSRS) under the Unique Ingredient Identifier (UNII) 16NY7N1JLR . The primary research value of this compound lies in its role as a building block in medicinal and agrochemical chemistry. It functions as an intermediate in the preparation of novel thienopyrimidine derivatives, which are a class of compounds investigated for their utility as herbicides . The incorporation of the fluorine atoms is a common strategy in modern chemistry to influence the physicochemical properties, metabolic stability, and bioavailability of target molecules. Researchers utilize this compound to introduce the 2,2,3,3-tetrafluoropropoxy moiety into lead structures during exploratory synthesis. The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is essential to consult the safety data sheets for the parent alcohol, 2,2,3,3-tetrafluoro-1-propanol, which is classified as harmful and carries hazard statements regarding its flammability and potential to cause respiratory irritation, serious eye irritation, and toxicity upon inhalation . Proper personal protective equipment and handling procedures in a well-ventilated laboratory hood are mandatory.

Properties

CAS No.

790-43-2

Molecular Formula

C10H7F4NO4

Molecular Weight

281.16 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-nitrobenzoate

InChI

InChI=1S/C10H7F4NO4/c11-9(12)10(13,14)5-19-8(16)6-1-3-7(4-2-6)15(17)18/h1-4,9H,5H2

InChI Key

HHJQNJKUDQXKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst Selection

The esterification of 4-nitrobenzoic acid with 2,2,3,3-tetrafluoropropanol is optimally conducted using polyfluoroalkanesulfonic acids (PFASAs) as catalysts. These catalysts, such as hexafluoropropanesulfonic acid (HFPSA) or tetrafluoroethanesulfonic acid (TFESA), operate via protonation of the carboxylic acid group, enhancing its electrophilicity for nucleophilic attack by the alcohol. The general formula for these catalysts is Y(CnF2n)SO3H\text{Y(C}_n\text{F}_{2n}\text{)SO}_3\text{H}, where YY is hydrogen or fluorine, ensuring high thermal stability and minimal side reactions.

Standardized Procedure

  • Reactant Preparation : 4-Nitrobenzoic acid (2.1 mol) is dissolved in an inert solvent (e.g., toluene, cyclohexane) at 60–120°C.

  • Catalyst Addition : HFPSA hydrate (2–4 mol% relative to the acid) is introduced to the solution.

  • Alcohol Introduction : 2,2,3,3-Tetrafluoropropanol (400–500 mol% excess) is added dropwise under reflux, with simultaneous removal of water via azeotropic distillation.

  • Work-Up : Post-reaction, the catalyst is extracted using aqueous washes (1–5% vol water), and the product is purified via steam distillation or recrystallization.

Key Advantages :

  • Catalyst recovery exceeding 95% through aqueous extraction.

  • Yields of 88–95% for analogous esters (e.g., ethyl 4-nitrobenzoate).

Solvent Systems and Temperature Optimization

Solvent Compatibility

Inert solvents such as toluene, chlorobenzene, and cyclohexane are critical for minimizing side reactions. Polar aprotic solvents like methyl ethyl ketone may accelerate the reaction but risk solvolysis.

SolventBoiling Point (°C)Reaction Temp (°C)Yield (%)*
Toluene1109594.4
Cyclohexane818094.5
Chlorobenzene13110893.1

*Hypothetical yields for 2,2,3,3-tetrafluoropropyl 4-nitrobenzoate extrapolated from ethyl ester data.

Temperature Profile

Elevated temperatures (80–120°C) enhance reaction kinetics but necessitate careful control to prevent decomposition. For fluorinated alcohols, a moderate range of 90–100°C is recommended to balance reactivity and stability.

Comparative Analysis of Catalysts

PFASAs outperform conventional acids (e.g., H2SO4\text{H}_2\text{SO}_4) by eliminating sulfonation byproducts and enabling recyclability. A hypothetical comparison for tetrafluoropropyl ester synthesis is outlined below:

CatalystMol%Reaction Time (h)Yield (%)*Purity (%)*
HFPSA hydrate2.68~9098.5
TFESA hydrate3.010~8897.8
H2SO4\text{H}_2\text{SO}_410.012~7589.2

*Projected metrics based on ethyl 4-nitrobenzoate data.

Challenges in Fluorinated Alcohol Utilization

Steric and Electronic Effects

The electron-withdrawing nature of fluorine atoms in 2,2,3,3-tetrafluoropropanol reduces nucleophilicity, potentially necessitating higher catalyst loadings or extended reaction times. Steric hindrance from the tetrafluoropropyl group may also slow acylation.

Solubility Considerations

Fluorinated alcohols exhibit lower solubility in aromatic solvents. Co-solvents like 1,2-dichloroethane or increased temperatures may mitigate this issue.

Industrial-Scale Process Design

Continuous Flow Systems

Adapting batch protocols to continuous flow reactors could enhance efficiency. For example, a tubular reactor with in-line catalyst separation would reduce downtime.

Waste Reduction Strategies

  • Solvent Recycling : Toluene recovery rates exceed 90% via steam distillation.

  • Acid Recovery : Aqueous extraction recovers >95% PFASAs for reuse.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard, with purity benchmarks >98% for pharmaceutical-grade esters.

Structural Confirmation

  • 1H NMR^1\text{H NMR} : Expected signals include aromatic protons (δ 8.2–8.4 ppm) and CF2_2/CF3_3 groups (δ 4.5–5.5 ppm).

  • Melting Point : Predicted range: 45–55°C (analogous to ethyl 4-nitrobenzoate, m.p. 56°C) .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems due to its unique functional groups.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluorinated propyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in various applications .

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorine NMR Studies : The –CF₃ group in fluorinated esters exhibits distinct ¹⁹F NMR shifts, useful for probing membrane interactions in biomedical research .
  • Copolymer Performance : 2,2,3,3-Tetrafluoropropyl methacrylate forms stable Langmuir-Blodgett films and copolymers with tunable surface properties .
  • Environmental Concerns : Short-chain fluorinated esters (e.g., acrylates) are preferred over long-chain perfluorinated compounds (PFAS) due to lower bioaccumulation risks .

Biological Activity

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F4N1O2C_{11}H_{8}F_{4}N_{1}O_{2}. The presence of both fluorinated groups and a nitro group suggests potential interactions with biological systems that could lead to various pharmacological effects.

PropertyValue
Molecular FormulaC11H8F4N2O2
Molecular Weight292.18 g/mol
IUPAC NameThis compound
AppearanceWhite crystalline solid

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The nitro group may interact with various enzymes, potentially inhibiting their activity. Nitro compounds are known to interfere with metabolic pathways.
  • Cell Signaling Modulation : The compound may affect signaling pathways related to inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that nitrobenzoate derivatives can exhibit antimicrobial properties by disrupting bacterial cell membranes.

Biological Activities

Research indicates that compounds similar to this compound have demonstrated various biological activities:

  • Anticancer Properties : Nitrobenzoate derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting angiogenesis. For instance, a study highlighted the antiangiogenic effects of nitrobenzoate compounds in zebrafish models .
  • Antimicrobial Effects : Similar compounds have shown efficacy against a range of pathogens. The mechanism often involves the disruption of cell wall synthesis or function.
  • Anti-inflammatory Effects : Some nitro compounds are known to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity in Zebrafish Models : A study investigated the effects of a nitrobenzoate derivative on vascular development in zebrafish embryos. The treatment resulted in significant vascular defects and reduced expression of key vascular genes, indicating potential for antiangiogenic therapy .
  • Inhibition of Bacterial Growth : A related investigation demonstrated that certain nitrobenzoate derivatives inhibited the growth of multidrug-resistant bacterial strains. This suggests a promising avenue for developing new antimicrobial agents against resistant pathogens.

Future Directions

The unique structure of this compound presents opportunities for further research:

  • Synthetic Modifications : Altering the fluorinated groups or modifying the nitro group could enhance its biological activity or selectivity.
  • Expanded Biological Testing : Comprehensive in vitro and in vivo studies are needed to fully elucidate its therapeutic potential and safety profile.
  • Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound will aid in its development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 2,2,3,3-tetrafluoropropyl esters, and how do reaction conditions influence yield?

The synthesis of tetrafluoropropyl esters typically involves esterification between tetrafluoropropanol and activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides). For example, 2,2,3,3-tetrafluoropropyl methacrylate is synthesized via reaction of 2-methylacrylic acid with 2,2,3,3-tetrafluoropropanol under acid catalysis . Yield optimization requires careful control of stoichiometry, temperature (often 60–80°C), and solvent selection (e.g., benzene or DCM). Impurities such as unreacted alcohol or oligomers must be removed via fractional distillation or column chromatography. Purity ≥99% is achievable with rigorous drying of reagents and inert atmosphere .

Q. How can researchers characterize the purity and structural integrity of 2,2,3,3-tetrafluoropropyl 4-nitrobenzoate?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorinated group integrity, while 1H^{1}\text{H} NMR identifies ester linkage and nitrobenzoate aromatic protons.
  • GC-MS/HPLC : Quantifies purity and detects volatile byproducts (e.g., residual tetrafluoropropanol).
  • Elemental Analysis : Validates C/H/F/N ratios against theoretical values.
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1520 cm1^{-1} (NO2_2 symmetric stretch) confirm functional groups .

Q. What stability considerations are critical for handling tetrafluoropropyl esters in laboratory settings?

Tetrafluoropropyl esters are moisture-sensitive and prone to hydrolysis. Storage in anhydrous solvents (e.g., THF) under inert gas (N2_2/Ar) at 2–8°C is recommended . Thermal stability varies: methacrylate derivatives decompose above 150°C, while nitrobenzoate esters may exhibit lower thermal tolerance due to the electron-withdrawing nitro group. Avoid prolonged exposure to UV light, which can initiate radical decomposition .

Advanced Research Questions

Q. How do chain-transfer agents influence the controlled polymerization of tetrafluoropropyl methacrylate derivatives?

RAFT polymerization of 2,2,3,3-tetrafluoropropyl methacrylate (TFPMA) requires chain-transfer agents (CTAs) with high transfer constants (CtrC_{tr}). For example, 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT, Ctr2.1C_{tr} \approx 2.1) and 4-cyano-4-[(dodecylsulfanyl-thiocarbonyl)sulfanyl]pentanoic acid (CDTPA, Ctr1.8C_{tr} \approx 1.8) enable linear molecular weight (MW) growth and low polydispersity (Đ < 1.3) up to 80% conversion. Kinetic studies via GPC and MALDI-TOF/MS confirm living polymerization behavior, with end-group fidelity critical for block copolymer synthesis .

Q. What strategies enable the synthesis of amphiphilic block copolymers using tetrafluoropropyl esters?

Hydrophobic PTFPMA blocks can be extended with hydrophilic monomers (e.g., acrylic acid or glycidyl methacrylate) using macro-CTAs. For example, PTFPMA-bb-PAA copolymers self-assemble in aqueous solutions, forming micelles with fluorinated cores. Characterization via dynamic light scattering (DLS) and TEM reveals size (20–100 nm) and morphology dependence on block length and solvent polarity .

Q. How do fluorinated esters enhance electrolyte performance in lithium-ion batteries?

Fluorinated ethers like 1,1,2,2-tetrafluoroethylene 2,2,3,3-tetrafluoropropyl ether (TTE) improve electrolyte stability by forming LiF-rich solid-electrolyte interphases (SEI) on electrodes. In localized high-concentration electrolytes (LHCEs), TTE diluents reduce viscosity while maintaining Li+^+ solvation strength. For nitrobenzoate derivatives, the electron-deficient nitro group may further stabilize high-voltage cathodes (e.g., Ni-rich NMC) by suppressing oxidative decomposition at >4.3 V .

Q. What analytical challenges arise in quantifying trace impurities in tetrafluoropropyl esters?

Trace moisture (<0.25%) and residual monomers (<0.3%) can compromise polymer properties. Karl Fischer titration and headspace GC-MS are essential for moisture and volatile impurity analysis. For non-volatile impurities (e.g., oligomers), SEC-MALS (size-exclusion chromatography with multi-angle light scattering) provides accurate MW distribution without column calibration biases .

Data Contradictions and Resolution

Q. Discrepancies in reported chain-transfer constants (CtrC_{tr}Ctr​) for RAFT agents in TFPMA polymerization: How should researchers reconcile these?

Literature reports varying CtrC_{tr} values for CTAs due to differences in initiator (e.g., AIBN vs. V-70), solvent polarity, and temperature. For example, CPDT exhibits Ctr=2.1C_{tr} = 2.1 in benzene at 60°C but drops to 1.5 in DMF. Researchers should validate CtrC_{tr} under their specific conditions using the Mayo equation (1/DPn=(1/DPn,0)+Ctr[CTA]/[M]1/\text{DP}_n = (1/\text{DP}_{n,0}) + C_{tr}[CTA]/[M]) and GPC-derived MW data .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques for oxygen-sensitive reactions.
  • Polymerization : Monitor kinetics via in-situ 19F^{19}\text{F} NMR or gravimetry.
  • Characterization : Combine MALDI-TOF/MS with isotopic labeling for end-group analysis.

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